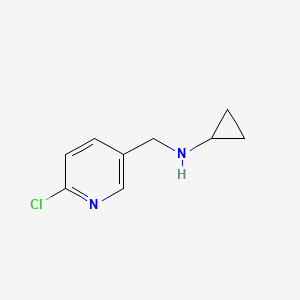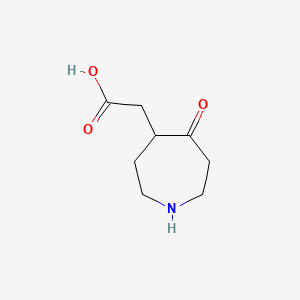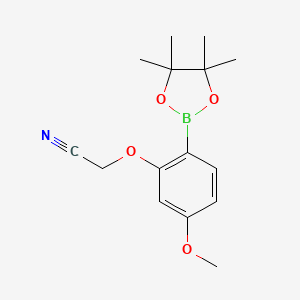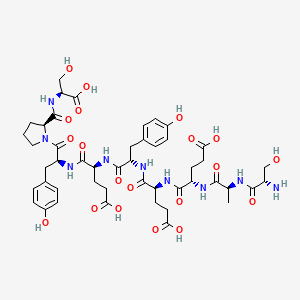![molecular formula C6H4Cl2N4 B597925 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1211522-68-7](/img/structure/B597925.png)
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is a chemical compound with the molecular formula C6H4Cl2N4 . It is used in various fields of research, including life sciences, organic synthesis, and environmental measurement .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-D]pyrimidine core with two chlorine atoms and one methyl group attached . The molecular weight is 203.03 .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 . The molecular formula is C6H4Cl2N4, and the molecular weight is 203.029 . The exact mass is 201.981308 . The compound has a LogP of 1.78 and a PSA of 54.46000 . The index of refraction is 1.707 . The compound should be stored at 2-8°C .Applications De Recherche Scientifique
Pharmacological Activities : Functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines, including 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine, have shown various pharmacological activities. They serve as intermediates for producing compounds with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Synthesis of Nucleoside Analogs : The glycosylation of 4,6-Dichloropyrazolo[3,4-d]pyrimidine led to the selective production of nucleoside analogs, which have potential uses in drug discovery and development (Cottam, Revankar, & Robins, 1983).
Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines, including derivatives of this compound, have been studied for their affinity to A1 adenosine receptors, indicating potential applications in the development of receptor-targeting drugs (Harden, Quinn, & Scammells, 1991).
Antibacterial Properties : Some derivatives of Pyrazolo[3,4-d]pyrimidines exhibited antibacterial effects against various pathogenic bacteria, suggesting their potential use in developing new antibacterial agents (Beyzaei, Moghaddam‐manesh, Aryan, Ghasemi, & Samzadeh‐Kermani, 2017).
Antimicrobial Activity : Novel pyrazolo[3,4-d]pyrimidine derivatives have shown moderate to strong antimicrobial activity, demonstrating their potential in antimicrobial drug development (Eweas, Swelam, Fathalla, Fawzy, & Abdel-Moez, 2011).
Anticancer and Anti-inflammatory Properties : Studies have found that some pyrazolo[3,4-d]pyrimidines derivatives exhibit anticancer and anti-inflammatory activities, suggesting their usefulness in developing treatments for these conditions (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Herbicidal Activity : Certain pyrazolo[3,4-d]pyrimidine-4-one derivatives demonstrated good herbicidal activities against specific plant species, indicating potential agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
Safety and Hazards
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
Mécanisme D'action
Target of Action
The primary target of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can disrupt the normal cell cycle, leading to a halt in cell proliferation .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the storage temperature for this compound is recommended to be in a refrigerator , suggesting that temperature could play a role in its stability.
Analyse Biochimique
Biochemical Properties
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the arrest of cell cycle progression . The compound interacts with CDK2 through essential hydrogen bonding with Leu83, a key residue in the active site of the enzyme .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines . It has been observed to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of CDK2, leading to the arrest of cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the inhibition of the enzyme, thereby affecting the cell cycle.
Temporal Effects in Laboratory Settings
The compound has shown significant inhibitory activity against CDK2 over time, suggesting its stability and long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activity against CDK2, it may be involved in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it may be localized in regions of the cell where this enzyme is present .
Propriétés
IUPAC Name |
4,6-dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h1H3,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVYWHRLGFPXMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)N=C(N=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680978 |
Source


|
| Record name | 4,6-Dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211522-68-7 |
Source


|
| Record name | 4,6-Dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B597842.png)








![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597858.png)



